molecular formula C16H22Sn B15167398 Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane CAS No. 650605-85-9

Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane

Cat. No.: B15167398
CAS No.: 650605-85-9
M. Wt: 333.1 g/mol
InChI Key: CFEGQGOCHVAURW-UHFFFAOYSA-N
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Description

Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane is a chemical compound that belongs to the organotin family It is characterized by the presence of a tin atom bonded to a triethyl group and a 4-phenylbut-1-en-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane typically involves the reaction of triethylstannyl lithium with 4-phenylbut-1-en-3-yn-1-yl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The triethylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of tin oxides and phenylbutenyl derivatives.

    Reduction: Formation of simpler organotin compounds.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and as a precursor for other organotin compounds.

Mechanism of Action

The mechanism of action of Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl(4-phenylbut-1-en-3-yn-2-yl)stannane
  • 1-phenyl-3-buten-1-ol
  • 4-phenyl-1-buten-4-ol

Uniqueness

Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

650605-85-9

Molecular Formula

C16H22Sn

Molecular Weight

333.1 g/mol

IUPAC Name

triethyl(4-phenylbut-1-en-3-ynyl)stannane

InChI

InChI=1S/C10H7.3C2H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2;/h1-2,4-6,8-9H;3*1H2,2H3;

InChI Key

CFEGQGOCHVAURW-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C=CC#CC1=CC=CC=C1

Origin of Product

United States

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